

Azaperone N-Oxide CAS number and molecular weight

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Compound of Interest

Compound Name: Azaperone N-Oxide

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Azaperone N-Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone N-oxide is a chemical compound closely related to azaperone, a butyrophenone neuroleptic agent primarily used in veterinary medicine as a tranquilizer. This technical guide provides a summary of the available information on **Azaperone N-oxide**, focusing on its chemical identity. While extensive experimental data on **Azaperone N-oxide** is not readily available in the public domain, this document serves to consolidate the known physicochemical properties.

Physicochemical Properties

The fundamental identifiers for **Azaperone N-oxide** are detailed below. This information is critical for the accurate identification and handling of the compound in a research setting.



| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 66065-28-9 | [1] |
| Molecular Formula | C19H22FN3O2 | [1] |
| Molecular Weight | 343.40 g/mol | [1] |
| IUPAC Name | 1-(4-fluorophenyl)-4-(1-oxido- 4-pyridin-2-ylpiperazin-1-ium- 1-yl)butan-1-one | [1] |
| Synonyms | 1-Butanone, 1-(4- fluorophenyl)-4-[1-oxido-4-(2- pyridinyl)-1-piperazinyl]-, 1- Butanone, 1-(4- fluorophenyl)-4-[4-(2- pyridinyl)-1-piperazinyl]-, N- oxide | [1] |

Context: The Parent Compound, Azaperone

To understand the potential biological context of **Azaperone N-oxide**, it is useful to review the characteristics of its parent compound, azaperone.

| Property | Value | Source |
|-------------------|--------------|--------|
| CAS Number | 1649-18-9 | [2] |
| Molecular Formula | C19H22FN3O | [2] |
| Molecular Weight | 327.40 g/mol | [2] |

Azaperone is a dopamine antagonist used for its sedative and anti-aggressive properties in veterinary medicine, particularly in swine.[2] It is metabolized in vivo to azaperol, which also possesses pharmacological activity.[3] The metabolism of azaperone primarily involves the reduction of the butyrophenone keto group to form azaperol.[3]

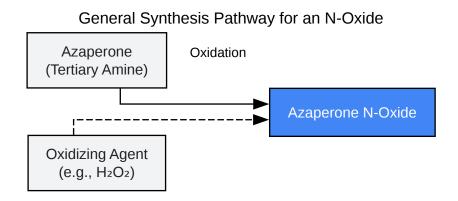
Synthesis and Experimental Data



Detailed experimental protocols for the synthesis of **Azaperone N-oxide** are not extensively described in the available scientific literature. The synthesis of N-oxides from parent amine compounds is a known chemical transformation, often achieved through oxidation. For instance, the synthesis of risperidone-N-oxides has been reported using hydrogen peroxide as the oxidizing agent.

Logical Relationship: Synthesis of an N-Oxide

The following diagram illustrates the general logical relationship in the synthesis of an N-oxide from a tertiary amine, which would be the conceptual pathway for producing **Azaperone N-oxide** from Azaperone.



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Caption: General oxidation of a tertiary amine to an N-oxide.

Signaling Pathways and Biological Activity

There is a significant lack of specific information regarding the signaling pathways and pharmacological activity of **Azaperone N-oxide** in the current body of scientific literature. Research has predominantly focused on the parent drug, azaperone, and its primary metabolite, azaperol. The biological effects of azaperone are attributed to its dopamine receptor antagonism.[2] Further research would be required to elucidate the specific biological targets and effects of **Azaperone N-oxide**.



Conclusion

Azaperone N-oxide is a known derivative of the veterinary drug azaperone, with a defined chemical structure and molecular weight. However, there is a notable absence of in-depth technical data, including detailed experimental protocols for its synthesis and comprehensive studies on its pharmacological and biological activities. Future research is necessary to explore the potential significance of this compound, particularly in the context of azaperone's metabolism and overall pharmacological profile. Professionals in drug development and research are encouraged to consider this data gap in their work.

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